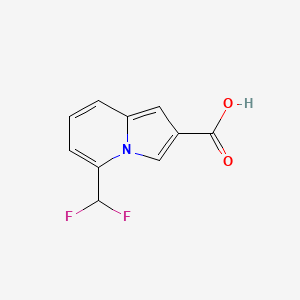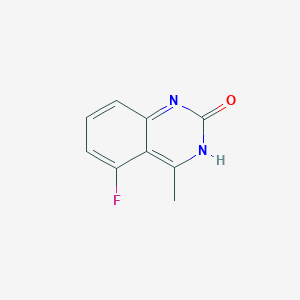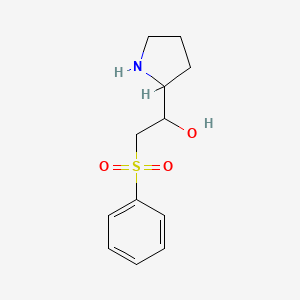
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is an organic compound that features a phenylsulfonyl group attached to a pyrrolidine ring via an ethan-1-ol linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol typically involves the reaction of phenylsulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of an ethan-1-ol group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethan-1-ol derivatives.
科学的研究の応用
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol.
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol.
Uniqueness
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and pyrrolidine moieties allows for versatile applications in various fields of research.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-1-pyrrolidin-2-ylethanol |
InChI |
InChI=1S/C12H17NO3S/c14-12(11-7-4-8-13-11)9-17(15,16)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |
InChIキー |
NWABAORXDMOINC-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(CS(=O)(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


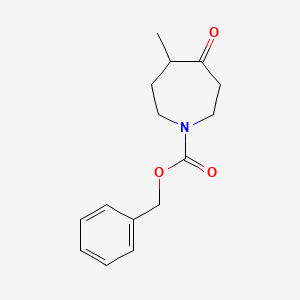
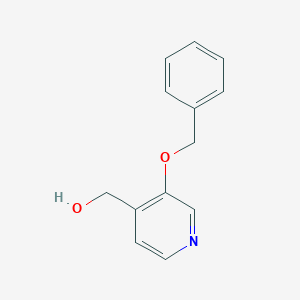
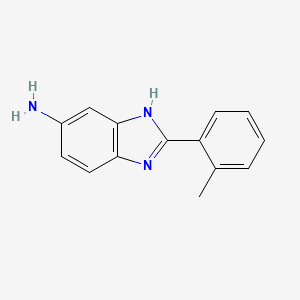

![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
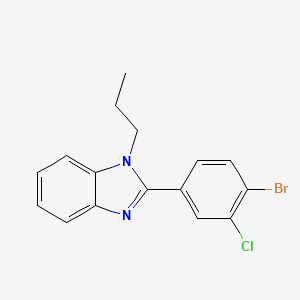
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
